molecular formula C9H12IN3O2 B1400009 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone CAS No. 1436205-29-6

2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone

Cat. No.: B1400009
CAS No.: 1436205-29-6
M. Wt: 321.11 g/mol
InChI Key: RTMQNMSNHSUVNC-UHFFFAOYSA-N
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Description

2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a morpholine ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated at the 4-position using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the ethanone moiety is replaced by the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.

    Cyclized Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromopyrazol-1-yl)-1-morpholin-4-yl-ethanone
  • 2-(4-Chloropyrazol-1-yl)-1-morpholin-4-yl-ethanone
  • 2-(4-Fluoropyrazol-1-yl)-1-morpholin-4-yl-ethanone

Uniqueness

2-(4-Iodopyrazol-1-yl)-1-morpholin-4-yl-ethanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also affect its pharmacokinetic properties.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O2/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMQNMSNHSUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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